1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride
Description
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride is a small-molecule organic compound featuring an azetidine (a four-membered nitrogen-containing ring) core linked to a urea moiety substituted with a thiophen-2-ylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally notable for combining the conformational rigidity of the azetidine ring with the hydrogen-bonding capacity of the urea group and the aromatic thiophene substituent.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS.ClH/c13-9(12-7-4-10-5-7)11-6-8-2-1-3-14-8;/h1-3,7,10H,4-6H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSZCSZHKMYWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Azetidin-3-ylamine
Azetidin-3-ylamine is commonly synthesized via reduction or amination of azetidin-3-one derivatives or through ring closure methods starting from suitable amino alcohols. The amine is often isolated as a hydrochloride salt to improve handling and stability.
Preparation of Thiophen-2-ylmethyl Isocyanate
Thiophen-2-ylmethyl isocyanate can be prepared by:
- Reacting thiophen-2-ylmethyl amine with phosgene or phosgene equivalents (e.g., triphosgene) under controlled conditions.
- Alternatively, thiophen-2-ylmethyl halides can be converted to isocyanates via Curtius rearrangement of the corresponding acyl azides.
Urea Formation Reaction
The core step is the nucleophilic addition of azetidin-3-ylamine to thiophen-2-ylmethyl isocyanate, which proceeds smoothly under mild conditions:
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
- Temperature: Typically room temperature to slightly elevated temperatures (20–50°C).
- Reaction time: Several hours (3–12 h) depending on scale and conditions.
- Yield: Moderate to high yields (60–90%) are reported depending on purification methods.
This reaction forms the urea bond selectively without significant side reactions.
Formation of Hydrochloride Salt
The free base urea compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol). This step enhances the compound's crystallinity and solubility.
Research Findings and Optimization Data
Several research studies and patents provide insights into optimizing the preparation of this compound or its analogues:
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Azetidin-3-ylamine source | Commercial or synthesized via reductive amination | Purity affects coupling efficiency |
| Isocyanate preparation | Phosgene/triphosgene in inert atmosphere | Requires careful handling due to toxicity |
| Solvent | Dichloromethane, THF, acetonitrile | Solvent polarity influences reaction rate |
| Temperature | 20–50°C | Higher temps may increase rate but risk side reactions |
| Reaction time | 3–12 hours | Longer times improve conversion |
| Yield | 60–90% | Purification by recrystallization or chromatography |
| Salt formation | HCl in ether or isopropanol | Produces stable hydrochloride salt |
These parameters are consistent with general urea synthesis protocols involving heterocyclic amines and aromatic isocyanates, as supported by literature on related thiazolyl and azetidinyl ureas.
Mechanistic Considerations
The formation of the urea bond proceeds via nucleophilic attack of the azetidin-3-yl amine nitrogen on the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that rearranges to the urea. The reaction is generally clean due to the high electrophilicity of the isocyanate and nucleophilicity of the amine.
Alternative Synthetic Routes
While the isocyanate-amine coupling is the standard approach, alternative methods include:
- Carbonyldiimidazole (CDI) mediated coupling: Reacting azetidin-3-ylamine with thiophen-2-ylmethyl amine in the presence of CDI to form the urea.
- Phosgene-free routes: Using safer phosgene substitutes such as triphosgene or diphosgene to generate isocyanates in situ.
- Direct coupling via activated carbamates or chloroformates: Less common but possible under specific catalytic conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azetidine ring or the thiophene group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiophene group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction can lead to the formation of azetidine derivatives with modified functional groups.
Scientific Research Applications
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and thiophene group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The urea moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Azetidine Core
The azetidine ring (a strained four-membered amine) is a common feature in all listed compounds. Its rigidity often enhances binding affinity to biological targets compared to larger, more flexible rings like piperidine. However, the strain in azetidine may reduce synthetic accessibility .
Urea vs. Carbamate/Oxadiazole
While the target compound uses a urea linker, analogs like 1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride replace urea with oxadiazole, which improves metabolic stability but reduces hydrogen-bonding capacity .
Aromatic Substituents
- Fluorinated Aryl Groups: Compounds like 1-(2-aminoethyl)-1-(1,3-benzothiazol-2-yl)-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea hydrochloride use fluorinated groups to enhance membrane permeability and bioavailability .
Biological Activity
1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride is a compound that has attracted significant attention due to its unique structural features, including an azetidine ring, a thiophene group, and a urea moiety. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through a multi-step process involving the reaction of azetidine derivatives with thiophene-2-carboxaldehyde, followed by the introduction of a urea group. Typical solvents used in the synthesis include dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine and thiophene components may interact with various enzymes or receptors, modulating their activity and leading to diverse biological effects. The urea moiety is also believed to play a role in binding to proteins or nucleic acids, influencing cellular processes.
Biological Activity
Recent studies have highlighted a range of biological activities associated with compounds containing thiourea and urea functionalities. These include:
- Antimicrobial Activity : Research indicates that derivatives of thiourea exhibit broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. For instance, compounds similar to this compound have shown significant efficacy against various bacterial strains .
- Anticancer Properties : Some studies have reported that urea derivatives can inhibit cancer cell proliferation. For example, specific derivatives have demonstrated antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy .
Antibacterial Efficacy
In a comparative study involving several thiourea derivatives, it was found that certain compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics such as ampicillin. For instance, MIC values for some derivatives ranged from 0.008 to 0.046 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
A series of synthesized compounds based on the urea structure were evaluated for their cytotoxic effects on different cancer cell lines. One notable finding was that certain derivatives showed IC50 values significantly lower than established chemotherapeutics, indicating enhanced potency in inhibiting cancer cell growth .
Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 1-(Azetidin-3-yl)-3-(thiophen-2-ylmethyl)urea hydrochloride?
The synthesis typically involves coupling azetidine-3-amine derivatives with thiophen-2-ylmethyl isocyanate or via carbodiimide-mediated reactions (e.g., using DCC or EDC). Key steps include:
- Reacting azetidin-3-amine hydrochloride with thiophen-2-ylmethyl isocyanate in dichloromethane at 0–25°C.
- Purification via recrystallization or column chromatography to isolate the urea product.
- Final hydrochloride salt formation using HCl in anhydrous ether .
Optimization Tip : Adjust solvent polarity (e.g., DMF for sluggish reactions) and monitor reaction progress via TLC or LC-MS.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : / NMR to verify urea NH protons (~8–10 ppm) and azetidine/thiophene ring protons.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (employ SHELXL for refinement ).
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks matching the theoretical mass (CHClNOS: ~255.06 g/mol) .
Q. What solvent systems are suitable for solubility testing?
Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 1–7.4), and alcohols. For example:
- DMSO: >10 mg/mL (commonly used for stock solutions).
- PBS (pH 7.4): Limited solubility (~0.1–1 mg/mL), requiring sonication or co-solvents .
Advanced Research Questions
Q. How should researchers address low yields during synthesis?
Common issues and solutions:
- Intermediate instability : Azetidine-3-amine hydrochloride is hygroscopic; use anhydrous conditions and inert atmosphere.
- Side reactions : Add scavengers (e.g., HOBt) during coupling to minimize urea hydrolysis.
- Purification challenges : Employ reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation .
Q. How to resolve contradictions in bioactivity data across studies?
Example: Discrepancies in IC values in kinase inhibition assays may arise from:
Q. What strategies optimize stability under physiological conditions?
- Stress testing : Expose the compound to heat (40°C), light (UV-Vis), and hydrolytic conditions (pH 1–10) for 1–4 weeks.
- Analytical monitoring : Use HPLC-UV to detect degradation products; TGA/DSC for thermal stability profiling.
- Formulation : Lyophilization with cryoprotectants (trehalose) enhances long-term storage stability .
Q. How to investigate structure-activity relationships (SAR) for this compound?
- Pharmacophore modeling : Identify critical moieties (e.g., urea linkage, azetidine ring) using software like Schrodinger’s Phase.
- Analog synthesis : Replace thiophen-2-ylmethyl with furan or pyridine derivatives to assess electronic effects.
- Biological assays : Test analogs in dose-response studies (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
Q. How to validate crystallographic data conflicting with computational models?
- Refinement checks : Re-analyze SHELXL output for R-factor convergence and electron density map quality.
- DFT calculations : Compare experimental bond lengths/angles with Gaussian-optimized structures.
- Twinned data : Use SHELXD/SHELXE for deconvoluting overlapping diffraction patterns .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
